Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound is primarily utilized in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, making it a valuable compound in drug development and organic synthesis.
The compound is synthesized through various methods that typically involve the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine, among other routes. Its applications span across medicinal chemistry, organic synthesis, and biological studies, highlighting its versatility in scientific research.
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is classified as a bicyclic compound due to its two interconnected ring structures. It falls under the category of azabicyclic compounds, which contain nitrogen in the ring system, and is recognized for its potential therapeutic properties.
The synthesis of tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves several key steps:
The industrial production of this compound may utilize automated reactors and continuous flow systems to enhance efficiency and yield. Techniques such as recrystallization and chromatography are employed for purification.
The molecular formula of tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is , with a molecular weight of approximately 207.27 g/mol. The structure features a bicyclic system with an ethynyl group attached to one of the rings.
Property | Value |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
IUPAC Name | tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI | InChI=1S/C12H17NO2/c1-5... |
InChI Key | KBYALVATYKXAMB-PBINXNQUSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C#C |
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include ethyl diazoacetate and various catalysts such as dirhodium(II) and palladium, often under specific temperature and pressure conditions to optimize yield.
The mechanism of action for tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors in biological systems:
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is typically a solid at room temperature with high purity levels (97% as noted in commercial sources). Its stability under standard laboratory conditions makes it suitable for various applications.
The compound exhibits typical reactivity associated with esters and azabicyclic compounds, including susceptibility to hydrolysis under acidic or basic conditions.
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several significant applications:
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1936077-76-7) represents a structurally unique and functionally versatile scaffold that has emerged as a valuable building block in pharmaceutical chemistry and materials science. Characterized by the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol, this compound integrates three distinct structural features: a rigid azabicyclo[3.1.0]hexane core, a highly reactive terminal alkyne moiety, and a tert-butoxycarbonyl (Boc) protecting group [1] [2]. This strategic combination enables multifaceted chemical manipulations while maintaining the stereochemical and structural integrity of the strained bicyclic framework. The compound typically appears as a solid with high purity (>97%) and is commercially available through specialized chemical suppliers, reflecting its importance in advanced synthetic applications [1] [3] [6].
The documented history of this compound begins with its appearance in specialized chemical catalogs around 2017, with CAS registry number 1936077-76-7 formally assigned to establish its unique chemical identity. Early synthetic routes focused on leveraging existing azabicyclo[3.1.0]hexane frameworks through strategic functionalization at the bridgehead position. A significant milestone was achieved through the palladium-catalyzed ethynylation of the corresponding halide precursor, which allowed efficient introduction of the terminal alkyne functionality without compromising the strain-sensitive bicyclic system [1] [6]. The Boc-protecting group was intentionally incorporated early in synthetic sequences to enhance solubility and stabilize the secondary amine against oxidation during transformations. These methodological advances enabled the compound's transition from a synthetic curiosity to a commercially viable building block, with current production scaling to multi-gram quantities to meet research demand [3] [6]. The relatively recent inclusion of this compound in building block collections (e.g., AChemBlock, ChemScene, Synthonix) reflects its growing importance in medicinal chemistry programs targeting complex heterocyclic architectures [1] [2] [3].
The azabicyclo[3.1.0]hexane core represents a privileged scaffold in medicinal chemistry due to its conformational rigidity and spatial projection of functional groups. X-ray crystallographic analyses reveal that the central cyclopropane ring creates significant transannular strain, with the bridgehead carbon atoms adopting a near-perpendicular orientation relative to the pyrrolidine-like ring [4] [6]. This distortion substantially influences the compound's reactivity profile: (1) The tertiary nitrogen (Boc-protected) exhibits altered basicity compared to non-fused pyrrolidines, enhancing its nucleophilicity upon deprotection; (2) The ethynyl substituent at the bridgehead position experiences steric interactions that moderately attenuate its alkyne reactivity while maintaining participation in metal-catalyzed couplings; and (3) The bicyclic framework locks substituents in well-defined spatial orientations, enabling stereoselective transformations critical for drug design [4] [7].
The strategic incorporation of both protected amine and terminal alkyne functionalities enables diverse molecular diversification through well-established transformations. The Boc group can be selectively deprotected under acidic conditions to liberate the secondary amine for nucleophilic substitutions, reductive aminations, or amide couplings [3] [6]. Simultaneously, the ethynyl group participates efficiently in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling "click" conjugation to azide-containing biomolecules or pharmacophores. This orthogonal reactivity profile has positioned the compound as a key intermediate for generating molecular complexity in drug discovery:
Table 1: Commercial Availability Profiles of Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Supplier | Catalog ID | Purity | Packaging Options | Price Range |
---|---|---|---|---|
AChemBlock | L18375 | 97% | 250mg, 1g, 5g | $370 (250mg) - $2,795 (5g) |
ChemScene | CS-0048476 | ≥98% | 100mg | $25/100mg (bulk) |
Synthonix | B60250 | 90+% | 100mg, 250mg, 500mg, 1g, 5g | $230 (100mg) - $3,090 (5g) |
CymitQuimica | IN-DA00IKTV | 98% | 100mg, 250mg, 500mg, 1g, 5g | €233 (100mg) - €609 (500mg) |
Table 2: Comparative Analysis of Stereoisomeric Forms
Property | Standard Compound (CAS 1936077-76-7) | rel-(1R,5S,6s) Isomer (CAS 2414574-91-5) |
---|---|---|
Stereochemistry | Racemic mixture | Defined relative configuration |
Molecular Weight | 207.27 g/mol | 207.27 g/mol |
SMILES | CC(C)(C)OC(=O)N1CC2CC2(C1)C#C | O=C(N1C[C@@]2([H])C@H[C@@]2([H])C1)OC(C)(C)C |
logP | 1.8766 | 1.7325 |
Key Applications | General building block | Stereoselective synthesis, chiral templates |
Table 3: Synthetic Applications of Key Functional Groups
Functional Group | Reaction Types | Generated Architectures |
---|---|---|
Terminal Alkyne | Click chemistry, Sonogashira coupling, Glaser coupling | 1,2,3-triazoles, conjugated alkynes, butadiynes |
Boc-Protected Amine | Acidic deprotection, nucleophilic substitution | Free amines, amides, sulfonamides, imines |
Bicyclic Core | Ring-opening, ring-expansion, cycloadditions | Azepanes, pyrrolizidines, annulated polycyclics |
The compound's commercial availability in high purity (>97%) from multiple specialty suppliers enables rapid access for drug discovery teams, though its premium pricing ($370-$940/gram) reflects both synthetic complexity and growing demand in high-value applications [1] [3] [6]. Recent patent analyses reveal incorporation of this scaffold into preclinical candidates across therapeutic areas, particularly where molecular rigidity and three-dimensionality are prioritized over flat aromatic systems. As synthetic methodologies advance, particularly in stereoselective synthesis and strain-release functionalization, this azabicyclo[3.1.0]hexane derivative continues to demonstrate exceptional versatility as a modular building block for next-generation therapeutics [4] [7].
All mentioned compounds:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8